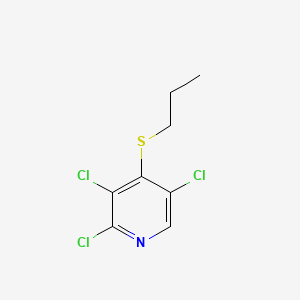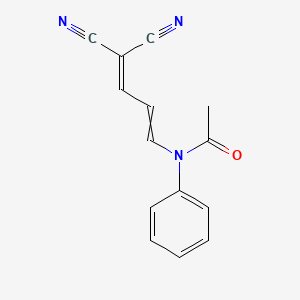
Formaldehyde, dimer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formaldehyde, dimer, also known as paraformaldehyde, is a polymerized form of formaldehyde. It is a white, solid compound that is often used as a source of formaldehyde in various chemical reactions. The dimerization of formaldehyde results in the formation of a compound with the formula (CH₂O)₂, which is more stable and easier to handle than formaldehyde gas.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The dimerization of formaldehyde can be achieved through several methods. One common method involves the condensation of formaldehyde in the presence of a catalyst, such as an acid or base. The reaction typically occurs at low temperatures to prevent further polymerization into higher oligomers or polymers .
Industrial Production Methods: Industrially, formaldehyde dimers are produced by the controlled polymerization of formaldehyde gas. This process involves passing formaldehyde gas through a solution containing a catalyst, which promotes the formation of the dimer. The resulting product is then purified and dried to obtain the solid dimer .
Analyse Des Réactions Chimiques
Types of Reactions: Formaldehyde dimers undergo various chemical reactions, including:
Oxidation: The dimer can be oxidized to formic acid in the presence of oxidizing agents.
Reduction: Reduction of the dimer can yield methanol.
Substitution: The dimer can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide).
Major Products:
Formic Acid: From oxidation.
Methanol: From reduction.
Various Derivatives: From substitution reactions.
Applications De Recherche Scientifique
Formaldehyde dimers have a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a source of formaldehyde in various reactions.
Biology: Employed in the fixation of biological tissues for microscopy and histology.
Medicine: Utilized in the preparation of vaccines and as a disinfectant.
Industry: Used in the production of resins, plastics, and adhesives
Mécanisme D'action
The mechanism of action of formaldehyde dimers involves the release of formaldehyde gas upon heating or dissolution in water. Formaldehyde is a highly reactive electrophile that can form covalent bonds with nucleophilic sites in proteins and nucleic acids. This reactivity underlies its use in tissue fixation, where it cross-links proteins, preserving the structure of biological specimens .
Similar Compounds:
Acetaldehyde Dimer: Similar in structure but derived from acetaldehyde.
Thioformaldehyde Dimer: Contains sulfur instead of oxygen.
Borane Dimer: Formed from borane, with different chemical properties
Uniqueness: Formaldehyde dimer is unique due to its stability and ease of handling compared to formaldehyde gas. Its ability to release formaldehyde upon heating or dissolution makes it a convenient source of formaldehyde for various applications .
Propriétés
| 287-50-3 | |
Formule moléculaire |
C2H4O2 |
Poids moléculaire |
60.05 g/mol |
Nom IUPAC |
1,3-dioxetane |
InChI |
InChI=1S/C2H4O2/c1-3-2-4-1/h1-2H2 |
Clé InChI |
GFAJOMHUNNCCJQ-UHFFFAOYSA-N |
SMILES canonique |
C1OCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Naphthalenesulfonic acid, 3-diazo-3,4-dihydro-4-oxo-, ar'-(1-methylethyl)[1,1'-biphenyl]-4-yl ester](/img/structure/B13752002.png)





